Trichloroacetic anhydride

概要

説明

Trichloroacetic anhydride is reported to be an efficient derivatization reagent. It produces stable derivatives having both a higher mass fragmentation pattern and lesser volatility than derivatives of trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) .

Synthesis Analysis

Trichloroacetic anhydride can be prepared by the reaction of chlorine with acetic acid in the presence of a suitable catalyst such as red phosphorus . Another route to trichloroacetic anhydride is the oxidation of trichloroacetaldehyde .Molecular Structure Analysis

The molecular formula of Trichloroacetic anhydride is C4Cl6O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Trichloroacetic anhydride is used as a derivatization reagent involved in the analysis of amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine .Physical And Chemical Properties Analysis

Trichloroacetic anhydride is a white or colorless crystalline solid. It has a sharp pungent smell. Its density is 1.63 g.cm-3. Its melting point is 58 ℃. Its boiling point is 197 ℃ .科学的研究の応用

Derivatization Reagent in Drug Analysis

Trichloroacetic anhydride is used as a derivatization reagent involved in the analysis of amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine . These are psychoactive substances with significant abuse potential, and the ability to accurately detect and quantify them is crucial in both clinical and forensic contexts.

Metabolite Determination

It is also used in the determination of the metabolites of l-alpha-acetylmethadol (LAAM), such as noracetylmethadol, dinoracetylmethadol, methadol, and normethadol by electron capture gas-liquid chromatography . LAAM is a synthetic opioid used in the treatment of opioid addiction, and understanding its metabolism can help optimize treatment strategies.

Synthesis of Trichloroacetonylpyridine

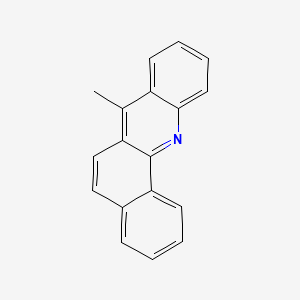

Trichloroacetic anhydride is used in the synthesis of trichloroacetonylpyridine by reacting with 2-methyl-pyridine . Trichloroacetonylpyridine is a useful intermediate in organic synthesis, contributing to the development of new pharmaceuticals and agrochemicals.

Efficient Derivatization Reagent

Trichloroacetic anhydride is reported to be an efficient derivatization reagent, since it produces stable derivatives having both a higher mass fragmentation pattern and lesser volatility than derivatives of trifluoroacetic anhydride (TFAA) or heptafluorobutyric . This makes it a valuable tool in analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS).

Quantitation of Methamphetamine in Urine

In forensic toxicology, trichloroacetic anhydride is used for the quantitation of methamphetamine in urine . This application is crucial in drug enforcement and in the monitoring of individuals undergoing treatment for drug addiction.

Organic Synthesis

Trichloroacetic anhydride is used in organic synthesis due to its ability to introduce the trichloroacetyl group into organic compounds . This functionality can act as a protecting group for amines, which can be useful in the synthesis of complex organic molecules.

作用機序

Safety and Hazards

Trichloroacetic anhydride causes severe skin burns and eye damage. It may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(2,2,2-trichloroacetyl) 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKFJOEVLUFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871055 | |

| Record name | Trichloroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Trichloroacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19893 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Trichloroacetic anhydride | |

CAS RN |

4124-31-6 | |

| Record name | Trichloroacetic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4124-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trichloro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of trichloroacetic anhydride?

A1: Trichloroacetic anhydride has the molecular formula C4Cl6O3 and a molecular weight of 288.73 g/mol.

Q2: Is there any spectroscopic data available for trichloroacetic anhydride?

A2: While the provided research papers don't delve deep into spectroscopic characterization, they highlight its use in various reactions, implying its identification and characterization are well-established. For detailed spectroscopic data, one should consult spectral databases like NIST or SDBS.

Q3: What solvents are compatible with trichloroacetic anhydride?

A3: The research suggests compatibility with aprotic solvents like dichloromethane, toluene, xylene, and dimethylformamide. [, , , , , ] For instance, trichloroacetic anhydride is often used in conjunction with dichloromethane for reactions with imines to synthesize 3,3-dichloroazetidin-2-ones. []

Q4: Is trichloroacetic anhydride stable under normal storage conditions?

A4: Trichloroacetic anhydride is moisture-sensitive and should be stored under anhydrous conditions to prevent hydrolysis. Specific stability data would necessitate further investigation beyond the scope of the provided research.

Q5: What are the primary applications of trichloroacetic anhydride in organic synthesis?

A5: Trichloroacetic anhydride acts as a reagent and occasionally as a catalyst in various organic reactions. Some key applications include:

- Decarboxylative Reactions: It facilitates the synthesis of 3,3-dichloro-2-azetidinones from Schiff bases with the release of carbon dioxide and carbon tetrachloride. []

- Acylation Reactions: It acts as an efficient acylating agent, enabling the introduction of trichloroacetyl groups into various molecules like enamines [, , ] and hydroxyl groups in polymers. []

- Friedel-Crafts Cyclizations: It promotes Friedel-Crafts cyclization reactions in a solvent-free manner, leading to the synthesis of various heterocyclic compounds. []

- Glycosylation Reactions: In combination with TMSClO4, it acts as a dehydrating agent in glycosylation reactions, facilitating the formation of glycosidic bonds. []

Q6: How does trichloroacetic anhydride react with enamines?

A6: The reaction of trichloroacetic anhydride with enamines leads to the formation of β-trichloroacetylated enamines. This reaction proceeds through the formation of an intermediate, β-trichloroacetylated iminium trichloroacetate, which undergoes decarboxylation. [, ] Interestingly, variations in reaction conditions, like using zinc as a catalyst, can lead to diacylation at the α-position of cyclic enamines. []

Q7: Can trichloroacetic anhydride be used in nucleotide phosphorylation reactions?

A7: Research suggests that trichloroacetic anhydride can react with thymidine 5'-phosphate to form the mixed anhydride of trichloroacetic and thymidylic acids (acyl phosphate). This acyl phosphate exhibits phosphorylating activity and can be further utilized in nucleotide synthesis. [, ]

Q8: How does the trichloromethyl group influence the reactivity of trichloroacetic anhydride?

A8: The strong electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the carbonyl carbon in trichloroacetic anhydride. This enhanced electrophilicity makes it a highly reactive acylating agent, enabling reactions with a variety of nucleophiles. [, , , , ]

Q9: Are there differences in reactivity between trichloroacetic anhydride and trifluoroacetic anhydride?

A9: While both are potent acylating agents, subtle reactivity differences exist. For instance, in reactions with N-cyano sulfoximines, trifluoroacetic anhydride primarily yields the cyclized product, thiadiazinone 1-oxide, while trichloroacetic anhydride can lead to the isolation of both cyclized and intermediate products, providing insights into the reaction mechanism. [] Additionally, the choice between trifluoroacetic anhydride and trichloroacetic anhydride can influence the stereoselectivity of oxidative polycyclization reactions in hydroxypolyenes. []

Q10: How is trichloroacetic anhydride used in the analysis of anatoxin-a?

A10: Trichloroacetic anhydride is utilized to derivatize anatoxin-a, a potent cyanotoxin, to enhance its detectability by gas chromatography with electron capture detection (GC/ECD). This derivatization improves the sensitivity of the analytical method, allowing for the detection and quantification of sublethal levels of anatoxin-a in water samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)

![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)

![3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine](/img/structure/B1210560.png)

![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)

![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)

![3-Ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1210563.png)